Bicyclo[3.1.0]hexan-2-one

Histamine Receptor Conformational Restriction GPCR Ligand Design

Bicyclo[3.1.0]hexan-2-one (CAS 4160-49-0) is a bicyclic ketone featuring a fused cyclopropane-cyclopentanone ring system with molecular formula C6H8O and molecular weight 96.13 g/mol. It is classified as a strained carbocyclic building block and a conformationally restricted isostere of cyclohexanone.

Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
CAS No. 4160-49-0
Cat. No. B3031509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexan-2-one
CAS4160-49-0
Molecular FormulaC6H8O
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1CC(=O)C2C1C2
InChIInChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2
InChIKeyHFCMQKFXCMZZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Technical Profile: Bicyclo[3.1.0]hexan-2-one (CAS 4160-49-0) as a Conformationally Constrained Synthetic Building Block


Bicyclo[3.1.0]hexan-2-one (CAS 4160-49-0) is a bicyclic ketone featuring a fused cyclopropane-cyclopentanone ring system with molecular formula C6H8O and molecular weight 96.13 g/mol [1]. It is classified as a strained carbocyclic building block and a conformationally restricted isostere of cyclohexanone [2]. The compound is commercially available from multiple suppliers in purities ranging from 95% to 99%, typically as a clear colorless liquid . Its primary value proposition lies in its rigid bicyclo[3.1.0]hexane scaffold, which introduces conformational constraint without increasing molecular weight relative to monocyclic analogs [2].

Why Cyclohexanone, Cyclopentanone, or Other Bicyclic Analogs Cannot Replace Bicyclo[3.1.0]hexan-2-one in Target Applications


Generic substitution of bicyclo[3.1.0]hexan-2-one with monocyclic ketones such as cyclohexanone or cyclopentanone, or with heteroatom-containing bicyclic analogs such as 3-oxa- or 3-aza-bicyclo[3.1.0]hexan-2-ones, is generally not viable due to fundamental differences in ring strain energy, conformational rigidity, and reactivity profiles [1]. The fused cyclopropane ring imparts a unique combination of strain and geometric constraint that dictates both the compound's synthetic reactivity pattern and its biological target engagement when incorporated into drug-like molecules [2]. Substituting a monocyclic analog eliminates the conformational constraint that drives target selectivity, while substituting a 3-oxa or 3-aza analog alters hydrogen-bonding capacity, lipophilicity, and metabolic stability [3]. The following quantitative evidence demonstrates where these differences are measurable and consequential.

Quantitative Differential Evidence: Bicyclo[3.1.0]hexan-2-one vs. Closest Analogs


Conformational Restriction Drives >100-Fold Selectivity Gain at Histamine H3 vs. H4 Receptors

Incorporation of the bicyclo[3.1.0]hexane scaffold into histamine analogs produced compound 7 with Ki = 5.6 nM at H3 receptors and Ki = 602 nM at H4 receptors, representing an >100-fold selectivity for H3 over H4 [1]. In contrast, flexible-chain histamine analogs without conformational constraint typically exhibit poor discrimination between H3 and H4 subtypes. This selectivity gain is directly attributable to the rigid bicyclo[3.1.0]hexane framework restricting conformational freedom, forcing the ligand into the bioactive conformation recognized preferentially by the H3 receptor [1].

Histamine Receptor Conformational Restriction GPCR Ligand Design H3/H4 Selectivity

Unique 2π Disrotatory Ring-Opening Aromatization: Enabling Substituted Benzoate Synthesis Not Accessible via Monocyclic Ketones

Bicyclo[3.1.0]hexan-2-ones undergo a highly efficient thermal 2π disrotatory ring-opening aromatization to afford uniquely substituted and polyfunctionalized benzoates [1]. This transformation is unprecedented among monocyclic ketones such as cyclohexanone or cyclopentanone, which lack the cyclopropane ring necessary for the disrotatory electrocyclic opening [1]. The reaction proceeds under thermal conditions without metal catalysts, and in the presence of amines or alcohols yields substituted anilines or ethers respectively. The methodology was validated in a short total synthesis of sekikaic acid methyl ester [1]. This reactivity represents a unique synthetic disconnection that cannot be accessed using any monocyclic ketone building block.

Ring-Opening Aromatization Benzoate Synthesis Synthetic Methodology Thermal Reaction

Catalytic Enantioselective Synthesis at Multi-Kilogram Scale with >99.5% ee: Validated Scalability vs. Non-Selective Routes

A catalytic LTMP-mediated intramolecular cyclopropanation of (R)-1,2-epoxyhex-5-ene provides (1R,5S)-bicyclo[3.1.0]hexan-2-one on multi-kilogram scale with >99.5% enantiomeric excess [1]. This represents a significant advantage over non-catalytic or racemic synthetic routes to related bicyclic ketones. For comparison, 3-oxabicyclo[3.1.0]hexan-2-one derivatives are typically accessed via Rh(II)-catalyzed routes that require diazo compounds and often yield lower enantioselectivities on scale-up [2]. The LTMP catalytic process uses a commercially available chiral epoxide starting material and proceeds with full retention of stereochemical integrity [1].

Enantioselective Synthesis Process Chemistry Catalytic Cyclopropanation Chiral Building Block

IDO1 Inhibitor Class with Bicyclo[3.1.0]hexane Core Achieves Superior Cellular Potency vs. Linrodostat in Human Whole Blood

Inhibitors built on a conformationally constrained bicyclo[3.1.0]hexane core demonstrated potent IDO1 inhibition in cellular assays by binding to the apoenzyme [1]. The lead compound IACS-70465 exhibited greater potency than linrodostat (BMS-986205) in a human whole blood assay [1]. IACS-9779, containing the same bicyclo[3.1.0]hexane core, achieved a predicted once-daily dose below 1 mg/kg to sustain >90% IDO1 inhibition [1]. This performance is directly linked to the conformational constraint provided by the bicyclo[3.1.0]hexane scaffold, which pre-organizes the inhibitor into the bioactive conformation for apoenzyme binding, as confirmed by X-ray crystallography [1]. Monocyclic scaffolds lack this pre-organization and exhibit lower potency in cellular contexts.

IDO1 Inhibition Immuno-Oncology Cellular Potency Apomyoglobin Binding

BGT-1 Selective Inhibition (IC50 = 0.59 μM): Conformational Restriction of GABA with Bicyclo[3.1.0]hexane Enables First Highly Selective Inhibitor

Further conformational restriction of a chiral trans-cyclopropane GABA analog using the rigid bicyclo[3.1.0]hexane backbone produced compound 4, the first highly potent and selective BGT-1 inhibitor with IC50 = 0.59 μM [1]. The precursor compound 3, which contains only a monocyclic trans-cyclopropane constraint, showed selectivity for GAT-3 and BGT-1 but with lower potency. The transition from a single cyclopropane ring to the fused bicyclo[3.1.0]hexane system dramatically enhanced BGT-1 selectivity and potency [1]. This demonstrates that bicyclo[3.1.0]hexan-2-one-derived scaffolds provide a higher degree of conformational restriction than simple cyclopropane-containing analogs.

GABA Transporter BGT-1 Inhibition Conformational Restriction CNS Drug Discovery

Neuraminidase Inhibition Across Group-1 and Group-2 Influenza A Subtypes: Bicyclo[3.1.0]hexane as a Distorted Sialic Acid Mimic

Derivatives based on the bicyclo[3.1.0]hexane scaffold designed as distorted boat conformation mimics of sialic acid demonstrated low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) influenza A neuraminidase subtypes [1]. This dual-subtype inhibition profile is significant because many clinically used neuraminidase inhibitors (e.g., oseltamivir) show reduced potency against certain group-1 subtypes. The bicyclo[3.1.0]hexane scaffold locks the ring system into a distorted boat conformation that mimics the transition state of the enzymatic reaction, a feature not achievable with monocyclic sialic acid analogs [1].

Neuraminidase Inhibition Antiviral Influenza Sialic Acid Mimetic

Validated Application Scenarios Where Bicyclo[3.1.0]hexan-2-one Provides Demonstrated Advantage Over Alternatives


GPCR Ligand Design Requiring Subtype Selectivity (H3, A3 Adenosine, GABA Transporters)

Scientific teams developing GPCR-targeted therapeutics where subtype selectivity is critical should prioritize bicyclo[3.1.0]hexan-2-one as a core building block. The rigid bicyclo[3.1.0]hexane scaffold has been validated to confer >100-fold H3/H4 selectivity in histamine receptor ligands [1], high A3 adenosine receptor selectivity [2], and selective BGT-1 inhibition (IC50 = 0.59 μM) [3]. In each case, the conformational constraint provided by the bicyclic system was essential for achieving the observed selectivity, and monocyclic or flexible-chain analogs failed to reproduce this profile. For procurement, the availability of enantiomerically pure (>99.5% ee) material at multi-kilogram scale [4] supports progression from hit-to-lead through clinical candidate development.

Immuno-Oncology Drug Discovery Targeting IDO1 Apoenzyme

Teams pursuing IDO1 as an immuno-oncology target should evaluate bicyclo[3.1.0]hexane-based inhibitor scaffolds, which have demonstrated cellular potency superior to the clinical benchmark linrodostat in human whole blood assays [1]. The conformational constraint of the bicyclo[3.1.0]hexane core pre-organizes the inhibitor for apoenzyme binding, as confirmed by X-ray crystallography [1]. IACS-9779, incorporating this scaffold, achieved a predicted once-daily efficacious dose below 1 mg/kg for >90% IDO1 inhibition [1]. This structural class represents one of the most advanced IDO1 inhibitor series reported and offers procurement value for programs seeking differentiated chemical matter against this target.

Synthesis of Polyfunctionalized Benzoates via Thermal Ring-Opening Aromatization

Synthetic chemistry groups requiring access to uniquely substituted benzoates, anilines, or aryl ethers should procure bicyclo[3.1.0]hexan-2-one as a strategic intermediate for the thermal 2π disrotatory ring-opening aromatization methodology [1]. This transformation is exclusive to bicyclo[3.1.0]hexan-2-ones and cannot be replicated using monocyclic ketones, epoxides, or other strained ring systems. The reaction proceeds under metal-free thermal conditions with amines or alcohols as nucleophiles and was validated in a total synthesis of sekikaic acid methyl ester [1]. This represents a green chemistry-compatible disconnection strategy for arene synthesis.

Antiviral Drug Discovery Targeting Influenza Neuraminidase

Groups developing next-generation influenza therapeutics should consider bicyclo[3.1.0]hexane-based scaffolds as distorted sialic acid transition-state mimics. Validated inhibitors demonstrated low micromolar activity against both group-1 (H5N1) and group-2 (H9N2) neuraminidase subtypes [1], addressing the subtype-selectivity limitations of current therapies. The bicyclo[3.1.0]hexane scaffold enforces a distorted boat conformation that mimics the oxocarbenium ion-like transition state of the enzymatic reaction, a feature not accessible with flexible monocyclic sialic acid analogs [1]. Procurement of enantiomerically pure bicyclo[3.1.0]hexan-2-one supports the stereospecific synthesis of these constrained inhibitors.

Quote Request

Request a Quote for Bicyclo[3.1.0]hexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.